Pyr-Arg-Thr-Lys-Arg-AMC TFA
Overview
Description
Pyr-Arg-Thr-Lys-Arg-AMC (TFA) is a fluorogenic substrate that is efficiently cleaved by furin, a mammalian homolog of the yeast Kex2 endoprotease . This compound is used in various biochemical assays to measure the activity of proteases such as furin, proprotein convertase 4, and flavivirin . The compound is often used in research settings to study the processing of precursor proteins at paired basic residues .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyr-Arg-Thr-Lys-Arg-AMC (TFA) is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides . The synthesis involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The final product is purified using high-performance liquid chromatography (HPLC) to achieve high purity .
Industrial Production Methods
In industrial settings, the production of Pyr-Arg-Thr-Lys-Arg-AMC (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process is also scaled up, often involving preparative HPLC .
Chemical Reactions Analysis
Types of Reactions
Pyr-Arg-Thr-Lys-Arg-AMC (TFA) primarily undergoes hydrolysis reactions catalyzed by proteases . The compound is specifically hydrolyzed by enzymes such as furin, trypsin, and thrombin .
Common Reagents and Conditions
The hydrolysis of Pyr-Arg-Thr-Lys-Arg-AMC (TFA) typically occurs in aqueous buffer solutions at physiological pH and temperature. Common reagents include calcium ions, which are required for the activity of calcium-dependent proteases like furin .
Major Products Formed
The major product formed from the hydrolysis of Pyr-Arg-Thr-Lys-Arg-AMC (TFA) is 7-amino-4-methylcoumarin (AMC), which is a fluorescent molecule. The release of AMC can be measured using fluorescence spectroscopy, providing a quantitative measure of protease activity .
Scientific Research Applications
Pyr-Arg-Thr-Lys-Arg-AMC (TFA) has a wide range of applications in scientific research:
Mechanism of Action
Pyr-Arg-Thr-Lys-Arg-AMC (TFA) exerts its effects by serving as a substrate for specific proteases. The compound is cleaved at the peptide bond between the arginine and AMC moieties, releasing the fluorescent AMC . This cleavage is facilitated by the active site of the protease, which recognizes the specific amino acid sequence of the substrate . The released AMC can then be detected and quantified using fluorescence spectroscopy .
Comparison with Similar Compounds
Similar Compounds
Pyr-Arg-Thr-Lys-Arg-MCA: Another fluorogenic substrate used in similar applications.
Boc-Val-Pro-Arg-AMC: A substrate for trypsin-like proteases.
Ac-Asp-Glu-Val-Asp-AMC: Used to measure caspase activity.
Uniqueness
Pyr-Arg-Thr-Lys-Arg-AMC (TFA) is unique due to its high specificity for furin and related proteases . This specificity makes it an excellent tool for studying the activity of these enzymes in various biological contexts .
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S,3R)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-oxopyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H57N13O9.C2HF3O2/c1-19-17-29(53)59-27-18-21(10-11-22(19)27)45-31(54)24(8-5-15-43-36(39)40)47-32(55)23(7-3-4-14-38)49-35(58)30(20(2)51)50-34(57)25(9-6-16-44-37(41)42)48-33(56)26-12-13-28(52)46-26;3-2(4,5)1(6)7/h10-11,17-18,20,23-26,30,51H,3-9,12-16,38H2,1-2H3,(H,45,54)(H,46,52)(H,47,55)(H,48,56)(H,49,58)(H,50,57)(H4,39,40,43)(H4,41,42,44);(H,6,7)/t20-,23+,24+,25+,26+,30+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPUHMHLXQHSPN-HUQKKSBQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCC(=O)N3.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCC(=O)N3.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H58F3N13O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
942.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.